molecular formula C15H11FN2O2 B2940763 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 69076-73-9

2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2940763
CAS No.: 69076-73-9
M. Wt: 270.263
InChI Key: ABKVYGLHDZFOJO-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a fluorophenyl group, which can enhance its biological activity and stability.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with downstream effects that could include the modulation of immune response, inhibition of cell proliferation, and disruption of microbial metabolism.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the fluorophenyl group . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the isoindole core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Scientific Research Applications

2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione include other isoindole derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their biological activity, stability, and reactivity. For example:

Properties

IUPAC Name

2-[(4-fluoroanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKVYGLHDZFOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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